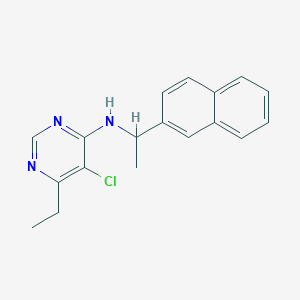

5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

141601-05-0 |

|---|---|

Molekularformel |

C18H18ClN3 |

Molekulargewicht |

311.8 g/mol |

IUPAC-Name |

5-chloro-6-ethyl-N-(1-naphthalen-2-ylethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C18H18ClN3/c1-3-16-17(19)18(21-11-20-16)22-12(2)14-9-8-13-6-4-5-7-15(13)10-14/h4-12H,3H2,1-2H3,(H,20,21,22) |

InChI-Schlüssel |

JJXSEFLSKFNVOQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=NC=N1)NC(C)C2=CC3=CC=CC=C3C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.

Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Amination: The final step involves the introduction of the amine group linked to the naphthalene moiety. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Analyse Chemischer Reaktionen

5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine exhibit potential as anticancer agents. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumorigenesis. The compound may act as a selective inhibitor of certain kinases involved in cancer progression.

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives has been documented extensively. Case studies reveal that compounds with similar structures can inhibit bacterial growth and show efficacy against fungal infections. This suggests that this compound could be explored for developing new antimicrobial agents.

Enzyme Inhibition

The compound may serve as an enzyme inhibitor, particularly in the context of metabolic diseases. Research into related pyrimidine compounds indicates their ability to modulate enzyme activity, which can be beneficial in treating conditions such as diabetes or obesity by influencing metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives for their anticancer properties. The results indicated that certain modifications to the pyrimidine ring enhanced cytotoxicity against breast cancer cell lines. This suggests that similar modifications to this compound could yield potent anticancer agents .

Case Study 2: Antimicrobial Activity

In a comparative study on various pyrimidine derivatives, one compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth. The study concluded that structural features such as halogen substitutions play a crucial role in enhancing antimicrobial activity . This insight could guide further research on the antimicrobial potential of this compound.

Wirkmechanismus

The mechanism of action of 5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrimidine Core

Position 5 and 6 Substituents

- 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (): Position 5: Nitro group (electron-withdrawing). Position 6: Chloro substituent.

5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine ():

- Position 6: Methyl group (less bulky than ethyl).

- Substitution with pyridin-2-yl at position 2 introduces a heteroaromatic ring, which may improve solubility via hydrogen bonding.

Position 4 Amine Substituents

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Bulky aminomethyl and fluorophenyl groups create steric hindrance, affecting binding pocket interactions. Intramolecular hydrogen bonding (N–H⋯N) stabilizes the conformation .

6-(4-Methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine ():

Structural Conformation and Crystallography

- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and aryl groups range from 12.0° to 86.1°, influencing molecular planarity and crystal packing . The target compound’s naphthalen-2-yl ethyl group likely induces similar torsional strain, with dihedral angles affecting intermolecular interactions (e.g., C–H⋯π bonds).

- Hydrogen Bonding: Analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () utilize N–H⋯N and C–H⋯O bonds for crystal stabilization. The target compound may exhibit analogous hydrogen-bonding patterns .

Data Tables

Table 1: Substituent Comparison of Pyrimidine Derivatives

Biologische Aktivität

5-Chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine, with the CAS number 141601-05-0, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound possesses a molecular formula of and a molecular weight of approximately 311.81 g/mol. Its structure includes a chloro group and an ethyl substituent, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 311.81 g/mol |

| LogP | 5.0917 |

| PSA | 37.81 Å |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of its antiviral and anticancer properties. Research indicates that derivatives of pyrimidines often exhibit significant biological activities, including antibacterial, antiviral, and anticancer effects.

Antiviral Activity

Recent studies have highlighted the potential of pyrimidine derivatives in antiviral applications. For instance, compounds similar to this compound have shown activity against various viruses, including HIV and influenza. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

- HIV Inhibition : Some pyrimidine derivatives have demonstrated effective inhibition of HIV replication in vitro, with certain compounds exhibiting EC50 values as low as .

- Influenza Virus : Similar compounds have shown efficacy against influenza A and B viruses, indicating a broad spectrum of antiviral activity .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Studies have indicated that certain pyrimidine analogs can selectively inhibit the growth of cancer cells while sparing normal cells.

- Cell Viability Assays : In vitro studies using A549 lung cancer cells demonstrated that related compounds could suppress cell proliferation significantly compared to non-tumorigenic fibroblast cells .

- Mechanism of Action : The proposed mechanisms include inducing apoptosis in cancer cells and disrupting cell cycle progression.

Case Studies and Research Findings

Several research articles have investigated the biological activities of pyrimidine derivatives, contributing valuable insights into their mechanisms and potential therapeutic applications.

Study Highlights

- Antiviral Efficacy : A study published in MDPI explored various pyrimidine derivatives and their antiviral activities against multiple viral strains, finding that some compounds exhibited remarkable antiviral properties at low concentrations .

- Anticancer Properties : Another investigation focused on the synthesis and evaluation of pyrimidine-based compounds for their anticancer effects, revealing that certain modifications could enhance their efficacy against specific cancer types .

- Structure-Activity Relationship (SAR) : Research has emphasized the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives. For example, the introduction of electron-withdrawing groups has been linked to increased potency against viral targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.